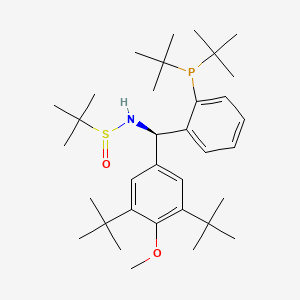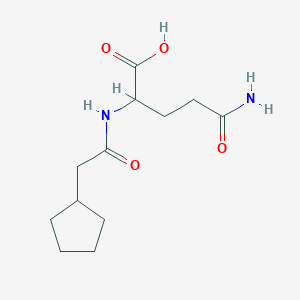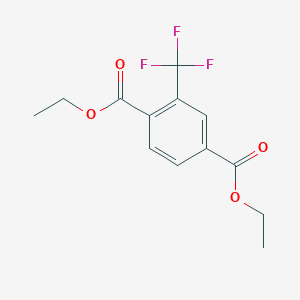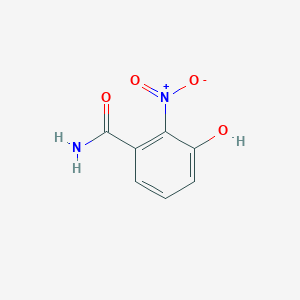![molecular formula C9H9N3S B13657694 2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
2-Methylbenzo[d]thiazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzo[d]thiazole-4-carboximidamide is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, with a methyl group at the 2-position and a carboximidamide group at the 4-position. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]thiazole-4-carboximidamide typically involves the reaction of 2-methylbenzothiazole with appropriate reagents to introduce the carboximidamide group at the 4-position. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and benzyl bromide derivatives as reagents . The reaction conditions often include heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylbenzo[d]thiazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as enzyme inhibition, making it a candidate for drug development.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Methylbenzo[d]thiazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can help alleviate symptoms of neurodegenerative and psychiatric disorders . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the carboximidamide group but shares the core structure.
Benzothiazole: The parent compound without the methyl and carboximidamide groups.
2-Methylbenzo[d]thiazole-4-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
Uniqueness: 2-Methylbenzo[d]thiazole-4-carboximidamide is unique due to the presence of both the methyl and carboximidamide groups, which contribute to its specific chemical reactivity and biological activity. Its ability to inhibit MAO selectively makes it a valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C9H9N3S |
|---|---|
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
2-methyl-1,3-benzothiazole-4-carboximidamide |
InChI |
InChI=1S/C9H9N3S/c1-5-12-8-6(9(10)11)3-2-4-7(8)13-5/h2-4H,1H3,(H3,10,11) |
InChI-Schlüssel |
WXHUIGFFZUOPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2S1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



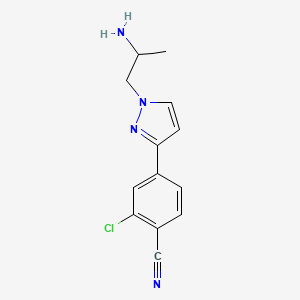
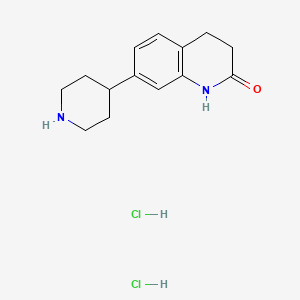
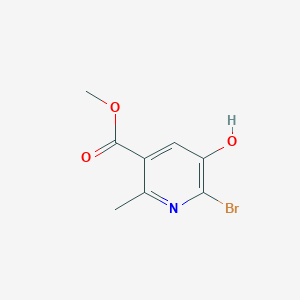
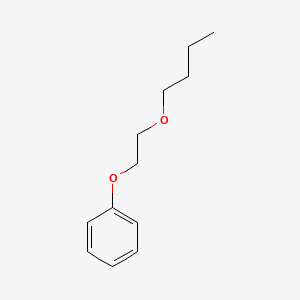
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
